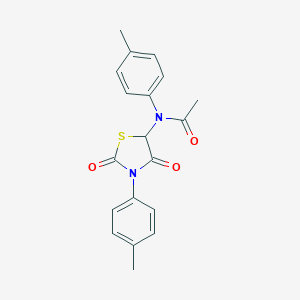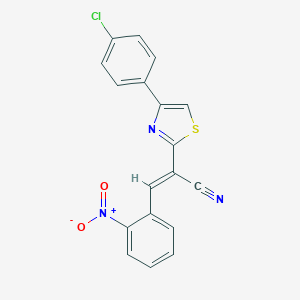
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acrylonitrile family of compounds and has been found to possess unique properties that make it useful in various fields of research. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile involves the synthesis of the starting materials followed by the reaction of these materials to form the final product.
Starting Materials
4-chlorobenzoic acid, thiourea, 2-nitrobenzaldehyde, ethyl cyanoacetate, sodium ethoxide, sodium hydroxide, acetic acid, ethanol, wate
Reaction
The first step involves the synthesis of 4-(4-chlorophenyl)thiazol-2-amine by reacting 4-chlorobenzoic acid with thiourea in the presence of sodium ethoxide and ethanol., The second step involves the synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile by reacting 4-(4-chlorophenyl)thiazol-2-amine with 2-nitrobenzaldehyde and ethyl cyanoacetate in the presence of acetic acid and sodium hydroxide., The final product is obtained by purification of the crude product using water and recrystallization.
Mécanisme D'action
The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Effets Biochimiques Et Physiologiques
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been found to possess anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is its potent antitumor activity. This makes it useful in the development of new cancer therapies. The compound also possesses anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. However, one of the limitations of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is that its mechanism of action is not fully understood, which may limit its further development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile. One potential direction is the development of new cancer therapies based on the compound's potent antitumor activity. Another potential direction is the study of the compound's anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Further research is also needed to fully understand the compound's mechanism of action and to identify potential targets for therapeutic intervention. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further studied to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to possess unique properties that make it useful in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment. It has also been found to possess anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-7-5-12(6-8-15)16-11-25-18(21-16)14(10-20)9-13-3-1-2-4-17(13)22(23)24/h1-9,11H/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNLVQWPBYIEQI-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B377862.png)
![1-[5-hydroxy-2-methyl-1-phenyl-4-(phenyldiazenyl)-1H-indol-3-yl]ethanone](/img/structure/B377863.png)
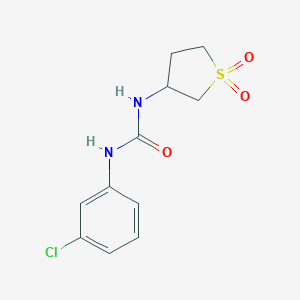
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B377866.png)
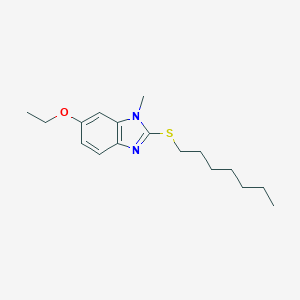
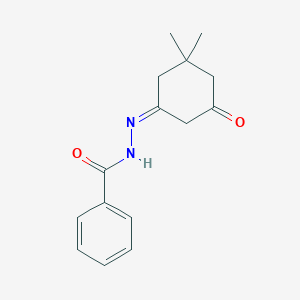
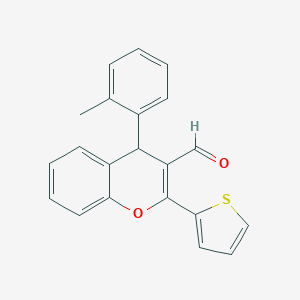
![N-[(Z)-(1-benzyl-2-oxo-indolin-3-ylidene)amino]pyridine-4-carboxamide](/img/structure/B377877.png)
![2-hydroxy-N-methyl-N-[(trimethylsilyl)methyl]benzamide](/img/structure/B377878.png)
![N-(4-methoxyphenyl)-N-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amine](/img/structure/B377880.png)
![1-ethyl-N-[(1-ethyl-1H-benzimidazol-2-yl)methylene]-5,6-dimethyl-1H-benzimidazol-2-amine](/img/structure/B377881.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B377882.png)
![2-[2-(4-Ethoxy-phenyl)-4-phenyl-4H-chromen-3-ylmethylene]-malononitrile](/img/structure/B377883.png)
